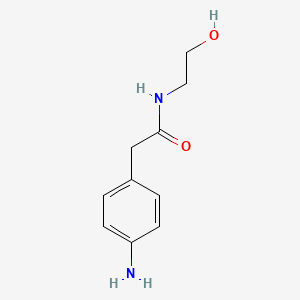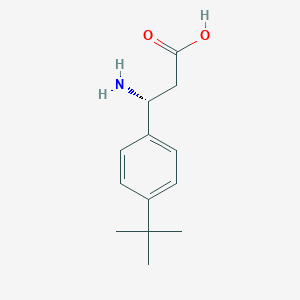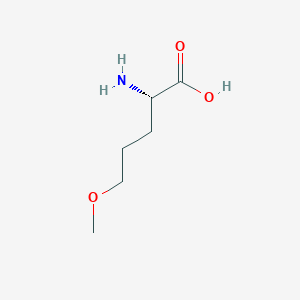
2-(3-Chlorophenyl)cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H15ClO It is a derivative of cycloheptanone, where a chlorine atom is substituted at the third position of the phenyl ring attached to the cycloheptanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the use of Grignard reagents. In this approach, 3-chlorophenylmagnesium bromide is reacted with cycloheptanone under anhydrous conditions to yield this compound. This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)cycloheptan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate biochemical processes through its interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)cycloheptan-1-one: Similar structure with the chlorine atom at the fourth position.
2-(2-Chlorophenyl)cycloheptan-1-one: Chlorine atom at the second position.
2-(3-Bromophenyl)cycloheptan-1-one: Bromine atom instead of chlorine at the third position.
Uniqueness
2-(3-Chlorophenyl)cycloheptan-1-one is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s ability to interact with other molecules, making it distinct from its isomers and analogs.
Eigenschaften
Molekularformel |
C13H15ClO |
|---|---|
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H15ClO/c14-11-6-4-5-10(9-11)12-7-2-1-3-8-13(12)15/h4-6,9,12H,1-3,7-8H2 |
InChI-Schlüssel |
UHYWTELNLLSBOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)CC1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)





![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)
![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)


![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)

